

Hydroxy-PEG4-C2-nitrile: A Technical Guide to Safe Handling and Application

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Compound of Interest

Compound Name: Hydroxy-PEG4-C2-nitrile

Cat. No.: B1192898

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS). **Hydroxy-PEG4-C2-nitrile** is a specialized chemical for research use, and a comprehensive, officially verified SDS is not publicly available. The information herein is compiled from general knowledge of polyethylene glycol (PEG) derivatives and aliphatic nitriles and should be used as a guide for safe laboratory practices. All users should perform their own risk assessment before handling this compound.

Introduction

Hydroxy-PEG4-C2-nitrile is a heterobifunctional linker molecule increasingly utilized in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate target proteins associated with disease.[1] This linker possesses a terminal hydroxyl group and a nitrile group, connected by a flexible and hydrophilic tetra-polyethylene glycol (PEG4) spacer. The hydroxyl group allows for further chemical modification, while the nitrile can be a precursor to other functional groups. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][3]

This guide provides an in-depth overview of the known and inferred safety and handling considerations for **Hydroxy-PEG4-C2-nitrile**, along with general experimental workflows relevant to its application.

Physicochemical Properties

While specific experimentally determined data for **Hydroxy-PEG4-C2-nitrile** is limited, the following table summarizes its known and predicted properties based on its chemical structure.

Property	Value	Source/Method
Chemical Name	1-Hydroxy-3,6,9,12-tetraoxapentadecane-15-nitrile	IUPAC Nomenclature
Synonyms	OH-PEG4-CN, Hydroxy-PEG4-nitrile	Supplier Information
CAS Number	2194563-83-0	Chemical Databases
Molecular Formula	C11H21NO5	Chemical Databases
Molecular Weight	247.29 g/mol	Calculated
Appearance	Likely a colorless to pale yellow oil or solid	Inferred from similar PEG compounds
Solubility	Soluble in water and most organic solvents	Inferred from PEG and nitrile functionalities
Boiling Point	Not determined	-
Melting Point	Not determined	-
Storage Temperature	-20°C is recommended for long-term storage	Supplier Recommendations[4]

Toxicological Information

No specific toxicological studies have been published for **Hydroxy-PEG4-C2-nitrile**. The toxicological profile is inferred from the properties of its constituent functional groups: the PEG chain and the aliphatic nitrile.

Hazard	Description	Precautionary Measures
Acute Toxicity	The primary toxicological concern arises from the aliphatic nitrile group, which can be metabolized in vivo to release cyanide.[5] Cyanide is a potent inhibitor of cellular respiration.[5] The PEG component is generally considered to have low toxicity.[6]	Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
Skin Corrosion/Irritation	Not expected to be a significant skin irritant based on the properties of PEG. However, some nitriles can cause skin irritation.	Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Eye Damage/Irritation	May cause eye irritation upon direct contact.	Wear safety glasses or goggles.
Respiratory/Skin Sensitization	While PEGs are generally not sensitizers, rare cases of hypersensitivity to PEGylated therapeutics have been reported.	Handle in a well-ventilated area.
Carcinogenicity, Mutagenicity, Reproductive Toxicity	No data available. Not expected to be carcinogenic, mutagenic, or a reproductive toxin based on its structure.	-

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Aspect	Recommendation
Personal Protective Equipment (PPE)	- Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile or other chemically resistant gloves. - Skin and Body Protection: Laboratory coat.
Engineering Controls	- Handle in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling larger quantities or if aerosolization is possible.
Hygiene Measures	- Avoid contact with skin, eyes, and clothing. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the laboratory.
Storage	- Store in a tightly sealed container at -20°C for long-term stability. ^[4] - Protect from moisture and light. ^[4] - For short-term use, refrigeration at 2-8°C may be acceptable.
Spill and Disposal	- In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. - Dispose of waste in accordance with local, state, and federal regulations.

Chemical Reactivity and Stability

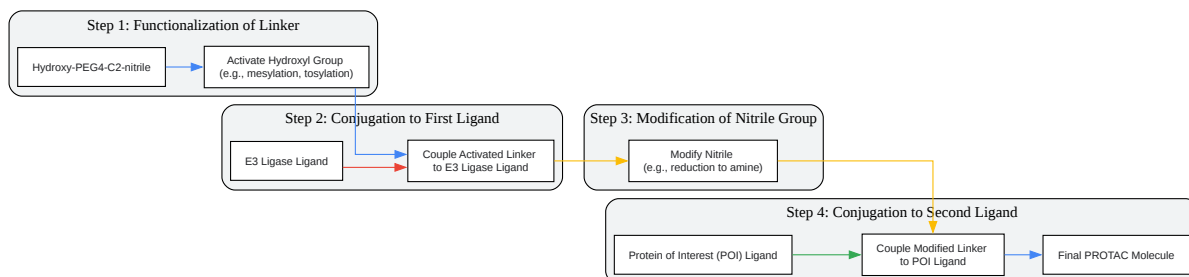
Parameter	Description
Reactivity	The molecule possesses two primary reactive sites: the hydroxyl group and the nitrile group. - Hydroxyl Group: Can undergo typical alcohol reactions such as esterification, etherification, and oxidation. - Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also react with organometallic reagents like Grignard reagents.[3]
Chemical Stability	Stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and strong bases.
Hazardous Decomposition Products	Under fire conditions, may produce toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides. Combustion of nitriles can also produce hydrogen cyanide.
Incompatible Materials	Strong oxidizing agents, strong acids, and strong bases.

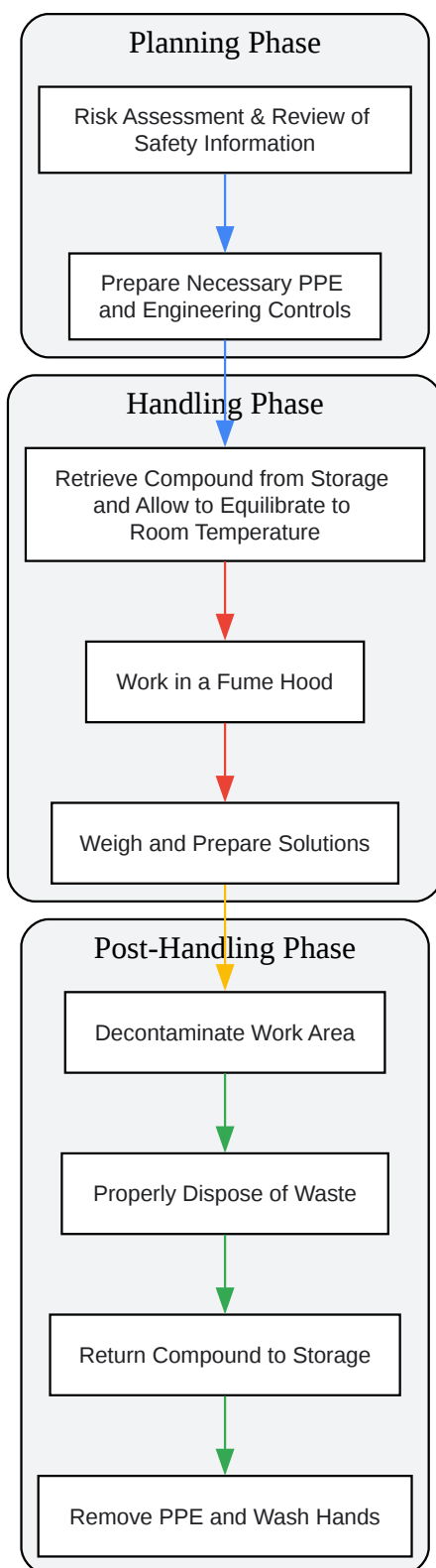
Experimental Protocols and Workflows

As a bifunctional linker, **Hydroxy-PEG4-C2-nitrile** is primarily used to connect two different molecules, a common application being the synthesis of PROTACs.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a linker like **Hydroxy-PEG4-C2-nitrile** typically involves a multi-step process to sequentially attach a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.





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